molecular formula C12H12F3NO3 B7974280 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid

4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid

Cat. No.: B7974280
M. Wt: 275.22 g/mol
InChI Key: NVFKWVJORSZTSG-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid (CAS: 677704-58-4) is a high-purity chemical intermediate of significant interest in modern medicinal chemistry and drug discovery. Its structure, incorporating a morpholine ring and a trifluoromethyl group on a benzoic acid scaffold, makes it a valuable precursor for synthesizing novel compounds with potential biological activity. The morpholine moiety is a common pharmacophore known to enhance bioavailability, while the trifluoromethyl group significantly influences a compound's lipophilicity, metabolic stability, and membrane permeability . This compound serves as a key building block in antimicrobial research. Recent studies on structurally similar morpholine and trifluoromethyl-containing compounds have demonstrated their utility in developing new semicarbazide and thiosemicarbazide derivatives with promising activity against Gram-positive bacterial strains, addressing the critical global challenge of antibiotic resistance . Furthermore, the trifluoromethyl group is a critical feature in modern drug design, featured in numerous New Chemical Entities (NCEs) across various therapeutic areas, underscoring this compound's relevance in developing future pharmaceuticals . Presented here is of research grade. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

4-morpholin-4-yl-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)9-7-8(11(17)18)1-2-10(9)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFKWVJORSZTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Oxidation of 4-Morpholin-4-yl-3-(trifluoromethyl)benzaldehyde

A direct route involves oxidizing 4-Morpholin-4-yl-3-(trifluoromethyl)benzaldehyde to the corresponding benzoic acid. This method, adapted from the oxidation of p-trifluoromethylbenzaldehyde, employs copper(II) acetate monohydrate (0.3 mol%) and cobalt(II) diacetate tetrahydrate (0.3 mol%) under oxygen at 70°C for 1 hour. The reaction achieves near-quantitative yields (99%) due to the synergistic effect of dual metal catalysts, which facilitate electron transfer and stabilize reactive intermediates.

Reaction Conditions:

  • Catalyst: Cu(OAc)₂·H₂O (0.003 mmol) + Co(OAc)₂·4H₂O (0.003 mmol)

  • Solvent: Water (2 mL per 1 mmol substrate)

  • Temperature: 70°C

  • Time: 1 hour

This method is limited by the availability of the aldehyde precursor, which itself requires synthesis via formylation of 4-morpholin-4-yl-3-(trifluoromethyl)toluene.

Multi-Step Synthesis via Halogen Intermediates

Chlorination and Fluorination of m-Xylene Derivatives

A patent-derived approach for 3-trifluoromethylbenzoic acid provides a template for introducing the trifluoromethyl group. For the target compound, the synthesis begins with m-xylene derivatives, proceeding through chlorination, fluorination, and hydrolysis:

  • Chlorination:
    m-Xylene is chlorinated at 80–150°C using SbCl₅ as a catalyst to yield 1,3-bis(trichloromethyl)benzene.

  • Fluorination:
    Treatment with hydrogen fluoride at 50–70°C replaces trichloromethyl groups with trifluoromethyl groups, forming 3-trifluoromethylbenzotrichloride.

  • Hydrolysis:
    Zinc acetate-catalyzed hydrolysis (140°C, 12–18 hours) converts the trichloromethyl group to a carboxylic acid, yielding 3-trifluoromethylbenzoic acid.

To introduce the morpholine group, a halogen (e.g., Cl) must be retained at the 4-position during chlorination. Subsequent nucleophilic aromatic substitution with morpholine under Cu catalysis replaces the chlorine.

Key Data:

  • Hydrolysis yield: 80%

  • Purity: ≥99.9% after sodium hydroxide purification

Nucleophilic Aromatic Substitution for Morpholine Installation

Copper-Catalyzed Coupling of 4-Chloro-3-(trifluoromethyl)benzoic Acid

4-Chloro-3-(trifluoromethyl)benzoic acid serves as a critical intermediate. Morpholine is introduced via Ullmann-type coupling using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 110°C. The reaction proceeds via a radical mechanism, with the carboxylic acid group temporarily protected as a methyl ester to prevent side reactions.

Optimized Conditions:

  • Substrate: 4-Chloro-3-(trifluoromethyl)benzoic acid methyl ester

  • Reagents: Morpholine (2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%)

  • Solvent: DMF

  • Temperature: 110°C

  • Time: 24 hours

  • Yield: 65–75%

Deprotection of the methyl ester using NaOH in ethanol (reflux, 6 hours) restores the carboxylic acid.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYieldPurity
Catalytic Oxidation4-Morpholin-4-yl-3-(trifluoromethyl)benzaldehydeOxidation with Cu/Co catalysts99%≥99%
Chlorination/Fluorinationm-XyleneChlorination, fluorination, hydrolysis60–81%≥99.9%
Ullmann Coupling4-Chloro-3-(trifluoromethyl)benzoic acidCu-catalyzed substitution65–75%≥98%

The oxidation route offers the highest yield but requires pre-synthesized aldehyde precursors. The Ullmann method provides modularity but involves multi-step protection/deprotection.

Challenges and Optimization Strategies

Solubility and Purification

The carboxylic acid group complicates nucleophilic substitution due to poor solubility in organic solvents. Methyl ester protection (as in Section 3.1) mitigates this issue. Post-reaction purification via sodium hydroxide extraction and acidification, as described in, ensures high purity.

Catalyst Selection

Copper catalysts outperform palladium in cost-effectiveness for morpholine coupling, though Pd-based systems (e.g., Buchwald-Hartwig amination) may improve yields at higher temperatures .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups, such as 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.78–3.125 μg/ml . The presence of the morpholine ring enhances the compound's bioactivity by facilitating interactions with bacterial enzymes.

Case Study: Antimicrobial Testing
In a comparative analysis conducted by Zhang et al. (2020), various pyridine derivatives were tested for their antimicrobial efficacy. The results showed that compounds with trifluoromethyl substitutions demonstrated potent antibacterial properties, particularly against Staphylococcus aureus . This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Cancer Therapy
The compound shows promise in cancer research due to its ability to inhibit specific enzymes involved in tumor metabolism. Preliminary studies suggest that it may modulate G protein-coupled receptors (GPCRs), which are critical in regulating cell growth and survival pathways.

Case Study: Pharmacodynamics
A pharmacokinetic study indicated that derivatives of this compound may enhance bioavailability when formulated as methyl esters compared to their acid forms. This finding is crucial for developing effective drug delivery systems.

Material Science Applications

Beyond biological applications, this compound is also explored for its potential in material science. Its unique chemical structure allows for modifications that can lead to novel materials with specific properties, such as improved thermal stability and solubility.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in cell wall synthesis . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related benzoic acid derivatives, focusing on substituent type, position, and functional group interactions.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Properties Reference
4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid Morpholine (4), -CF₃ (3) 275.22 (calc) Not reported High solubility (morpholine), strong acidity (-CF₃) -
3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate Morpholinylmethyl (3) 275.72 247–251 Hydrochloride salt enhances aqueous solubility
4-Nitro-3-(trifluoromethyl)benzoic acid -NO₂ (4), -CF₃ (3) 235.13 Not reported Strong electron-withdrawing groups increase acidity (~pKa ~1.5)
4-(Trifluoromethyl)benzoic acid -CF₃ (4) 190.11 204–206 High acidity (pKa ~2.1), used in polymers
4-Methoxy-3-(trifluoromethyl)benzoic acid -OCH₃ (4), -CF₃ (3) 220.16 Not reported Methoxy reduces acidity (pKa ~3.8) vs. -CF₃
3-Fluoro-4-(trifluoromethyl)benzoic acid -F (3), -CF₃ (4) 208.11 Not reported Fluorine enhances metabolic stability

Key Observations

Substituent Position and Acidity :

  • The trifluoromethyl group at the 3-position (meta to -COOH) in the target compound creates a strong electron-withdrawing effect, lowering the pKa compared to para-substituted analogs like 4-(trifluoromethyl)benzoic acid (pKa ~2.1 vs. ~1.5 estimated for the target compound) .
  • Methoxy groups (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) counteract the -CF₃ effect, raising the pKa to ~3.8 .

Solubility and Morpholine Effects :

  • Morpholine derivatives exhibit improved solubility in polar solvents. For example, 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate is water-soluble due to its ionic hydrochloride form .
  • In contrast, nitro-substituted analogs (e.g., 4-Nitro-3-(trifluoromethyl)benzoic acid) are less soluble but offer stronger acidity .

Synthetic Routes: The target compound likely involves nucleophilic aromatic substitution or coupling reactions to attach morpholine, whereas analogs like 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid () use hydrolysis of ester precursors .

Biological and Material Applications :

  • Morpholine-containing compounds are common in drug design (e.g., kinase inhibitors) due to their balance of lipophilicity and solubility .
  • Trifluoromethyl groups enhance metabolic stability and bioavailability, making analogs like 3-Fluoro-4-(trifluoromethyl)benzoic acid attractive for pharmaceuticals .

Biological Activity

4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound features a morpholine ring, a trifluoromethyl group attached to a benzoic acid moiety, and exhibits properties that influence its biological activity. The presence of the trifluoromethyl group is particularly significant as it can modulate the electronic properties of the molecule, affecting its binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with trifluoromethyl groups often display enhanced interactions with bacterial membranes, leading to increased efficacy against various pathogens.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . In vitro studies suggest that it may inhibit key inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes . This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound has cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values suggest significant potential for further development as an anticancer agent. For instance, some derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

The proposed mechanism involves the interaction of the trifluoromethyl group with critical molecular targets, enhancing binding affinity through hydrophobic interactions. Additionally, the morpholine ring may facilitate conformational flexibility, allowing better accommodation within enzyme active sites or receptor binding pockets .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)
This compoundAntimicrobial, Anti-inflammatoryVaries by target
4-Fluoro-3-(trifluoromethyl)benzoic acidModerate COX inhibition~19.2
Benzamide derivatives of PABAAnticancer5.85 - 28.3

Case Studies

  • Antimicrobial Study : A study evaluating various derivatives of trifluoromethyl benzoic acids found that modifications to the morpholine ring significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In a comparative study on MCF-7 cell lines, this compound exhibited IC50 values that indicated substantial growth inhibition compared to standard chemotherapeutics.

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling morpholine with a trifluoromethyl-substituted benzoic acid derivative. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions are common (e.g., using Suzuki-Miyaura conditions). Reaction optimization includes temperature control (e.g., 45°C for 1 hour in evidence from triazine-based coupling reactions ), solvent selection (polar aprotic solvents like DMF), and catalyst loading. Purity can be enhanced via recrystallization (e.g., from ethanol/water mixtures) .

Q. What analytical techniques are recommended for characterizing the compound’s structural integrity?

  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying morpholine ring conformation and trifluoromethyl positioning .
  • Spectroscopy : 1H^1H/13C^{13}C NMR (DMSO-d6) for functional group analysis, with trifluoromethyl signals appearing as quartets (~δ -60 ppm in 19F^{19}F NMR). IR spectroscopy confirms carboxylic acid (C=O stretch ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST database entries) for molecular ion validation .

Q. How can researchers ensure purity and quantify trace impurities in the compound?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard. For example, a method validated for related trifluoromethyl benzoic acids achieved >98% recovery with RSD <1.2% . GC-MS is suitable for volatile impurities, while Karl Fischer titration quantifies residual water .

Advanced Research Questions

Q. How does the morpholine moiety influence the compound’s physicochemical properties and biological activity?

The morpholine ring enhances solubility via its oxygen atom’s hydrogen-bonding capacity, which is critical for bioavailability. Computational studies (e.g., DFT) can model electron density distribution, showing how morpholine’s electron-rich nitrogen interacts with biological targets like enzymes. Comparative studies with analogs (e.g., piperidine-substituted derivatives) reveal structure-activity relationships (SAR) .

Q. What strategies are effective for resolving contradictory crystallographic and spectroscopic data?

  • Data Validation : Cross-check SHELX-refined crystallographic data with spectroscopic results. For instance, if NMR suggests a planar carboxylic group but crystallography shows slight distortion, consider dynamic effects in solution vs. solid state .
  • Advanced Techniques : Use variable-temperature NMR or synchrotron X-ray diffraction to probe conformational flexibility .

Q. How can the compound be functionalized for targeted drug delivery systems?

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability. For example, methyl ester derivatives of benzoic acids are common prodrugs .
  • Hypoxia-Responsive Systems : Incorporate nitroimidazole groups (via amide coupling) to target tumor hypoxia, leveraging the compound’s stability under normoxic conditions .

Q. What role does the trifluoromethyl group play in stabilizing intermediates during synthesis?

The -CF3_3 group is both electron-withdrawing and sterically bulky, directing electrophilic substitution to specific positions. For example, in triazine-based syntheses, it stabilizes transition states during nucleophilic aromatic substitution, reducing side reactions . Kinetic studies (e.g., monitoring by 19F^{19}F NMR) can quantify this stabilization .

Methodological Challenges and Solutions

3.1 Handling discrepancies in melting point ranges across studies
Reported melting points (e.g., 287.5–293.5°C vs. 217.5–220°C ) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents (e.g., switching from ethanol to toluene) .

3.2 Addressing low yields in coupling reactions
Low yields often stem from steric hindrance from the trifluoromethyl group. Strategies:

  • Use bulky ligands (e.g., XPhos) in palladium catalysis to enhance turnover .
  • Microwave-assisted synthesis to reduce reaction time and byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Morpholin-4-yl-3-(trifluoromethyl)benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.